1-Formyl-1-tert-butylthiocyclopropane

説明

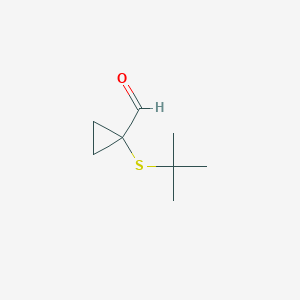

1-Formyl-1-tert-butylthiocyclopropane is a cyclopropane derivative featuring two substituents at the 1-position: a formyl group (-CHO) and a tert-butylthio group (-S-C(CH₃)₃). The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and stability. This compound is hypothesized to have applications in organic synthesis, particularly in constructing strained-ring systems or as a precursor for functionalized cyclopropanes.

特性

CAS番号 |

132866-22-9 |

|---|---|

分子式 |

C8H14OS |

分子量 |

158.26 g/mol |

IUPAC名 |

1-tert-butylsulfanylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3 |

InChIキー |

VODINIFSMLMXFC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1(CC1)C=O |

正規SMILES |

CC(C)(C)SC1(CC1)C=O |

同義語 |

Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Molecular Comparison

The table below compares 1-Formyl-1-tert-butylthiocyclopropane with two structurally relevant compounds from literature:

Key Observations:

Molecular Weight and Complexity :

- The triisopropylsilyloxy-substituted cyclopropane (327.23 g/mol) is significantly heavier than the target compound (~158.3 g/mol), primarily due to the silicon-containing silyl ether group.

- tert-Butyl chloride is a simpler molecule (92.57 g/mol), lacking the cyclopropane backbone and additional functional groups.

Electronic Properties: The thioether (-S-) in the target compound is less electronegative than the silyl ether (-O-Si-) in , which may alter reactivity toward electrophiles or oxidizing agents.

Reactivity and Functional Group Analysis

Aldehyde Reactivity

Both this compound and the silyl ether derivative contain a formyl group, enabling aldehyde-specific reactions (e.g., nucleophilic additions or condensations). However, steric hindrance from the tert-butylthio or triisopropylsilyloxy groups may slow reaction kinetics compared to unhindered aldehydes.

Substituent-Specific Reactivity

Thioether vs. Silyl Ether :

- The tert-butylthio group in the target compound may act as a leaving group under strong oxidative conditions (e.g., forming sulfoxides or sulfones), whereas the triisopropylsilyloxy group in is typically inert under mild conditions, serving as a protective group for alcohols.

- The alkyl halide (tert-butyl chloride ) exhibits distinct reactivity, such as participating in SN1/SN2 reactions due to its labile chloride leaving group.

Cyclopropane Ring Stability :

- The strain in the cyclopropane ring makes all three compounds susceptible to ring-opening reactions. However, the electron-withdrawing formyl group in the target compound and the silyl ether in may polarize the ring, influencing regioselectivity in such reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。